molecular formula C6H6IN5 B8534771 5-iodo-1H-pyrazolo[3,4-b]pyridine-3,6-diamine

5-iodo-1H-pyrazolo[3,4-b]pyridine-3,6-diamine

Cat. No.: B8534771
M. Wt: 275.05 g/mol
InChI Key: OYXUUECJEFKKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3,6-diamine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1H-pyrazolo[3,4-b]pyridine-3,6-diamine typically involves the iodination of a preformed pyrazolo[3,4-b]pyridine scaffold. One common method involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain the iodinated intermediate . This intermediate is then subjected to further functionalization to introduce the amino groups at positions 3 and 6.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1H-pyrazolo[3,4-b]pyridin-3,6-diamine, while oxidation with hydrogen peroxide could yield the corresponding nitro derivative .

Mechanism of Action

The mechanism of action of 5-iodo-1H-pyrazolo[3,4-b]pyridine-3,6-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for the development of anticancer drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 5-iodo-1H-pyrazolo[3,4-b]pyridine-3,6-diamine makes it more reactive and versatile in chemical synthesis compared to its bromine and fluorine analogs. This reactivity allows for a broader range of chemical modifications and applications .

Properties

Molecular Formula

C6H6IN5

Molecular Weight

275.05 g/mol

IUPAC Name

5-iodo-2H-pyrazolo[3,4-b]pyridine-3,6-diamine

InChI

InChI=1S/C6H6IN5/c7-3-1-2-4(8)11-12-6(2)10-5(3)9/h1H,(H5,8,9,10,11,12)

InChI Key

OYXUUECJEFKKLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC2=NNC(=C21)N)N)I

Origin of Product

United States

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